molecular formula C22H20ClFN2O4S B2782945 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide CAS No. 451504-26-0

3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide

Cat. No.: B2782945
CAS No.: 451504-26-0
M. Wt: 462.92
InChI Key: NFNAMHKJOOKGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Starting Materials: N-(4-ethoxyphenyl)-N-(2-chlorobenzyl)sulfonamide and 4-fluorobenzoyl chloride.

    Reaction Conditions: The reaction is conducted in an organic solvent such as THF (tetrahydrofuran) with a base like pyridine.

    Product: 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Process optimization would also focus on minimizing waste and improving the purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 2-chlorobenzylamine and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C).

      Product: N-(2-chlorobenzyl)sulfonamide.

  • Coupling with 4-ethoxyaniline

      Starting Materials: N-(2-chlorobenzyl)sulfonamide and 4-ethoxyaniline.

      Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

      Product: N-(4-ethoxyphenyl)-N-(2-chlorobenzyl)sulfonamide.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, potentially converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It can also serve as a probe to investigate cellular pathways involving sulfonamide-sensitive enzymes.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development, particularly in the treatment of diseases where sulfonamide-based drugs are effective.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. The fluorobenzamide moiety may enhance binding affinity and specificity, while the ethoxyphenyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)sulfonamide: Lacks the ethoxyphenyl and fluorobenzamide groups, making it less complex.

    N-(4-ethoxyphenyl)sulfonamide: Lacks the chlorobenzyl and fluorobenzamide groups.

    4-fluorobenzamide: Lacks the sulfonamide and ethoxyphenyl groups.

Uniqueness

3-(N-(2-chlorobenzyl)sulfamoyl)-N-(4-ethoxyphenyl)-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group provides potential for enzyme inhibition, while the fluorobenzamide and ethoxyphenyl groups enhance its binding properties and pharmacokinetic profile.

This compound’s distinct structure and multifaceted reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfamoyl]-N-(4-ethoxyphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O4S/c1-2-30-18-10-8-17(9-11-18)26-22(27)15-7-12-20(24)21(13-15)31(28,29)25-14-16-5-3-4-6-19(16)23/h3-13,25H,2,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNAMHKJOOKGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.